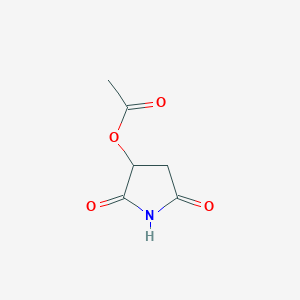
2,5-Dioxopyrrolidin-3-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dioxopyrrolidin-3-yl acetate is an organic compound with the molecular formula C₆H₇NO₄. It is a derivative of pyrrolidine and is characterized by the presence of two oxo groups at positions 2 and 5 of the pyrrolidine ring, and an acetate group at position 3. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
2,5-Dioxopyrrolidin-3-yl acetate can be synthesized through several methods. One common synthetic route involves the reaction of pyrrolidine with acetic anhydride in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the formation of the acetate group at position 3 of the pyrrolidine ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the formation of by-products.
化学反应分析
Types of Reactions
2,5-Dioxopyrrolidin-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace the acetate group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives.
科学研究应用
2,5-Dioxopyrrolidin-3-yl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the development of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2,5-dioxopyrrolidin-3-yl acetate exerts its effects involves interactions with various molecular targets. The compound can act as an inhibitor of specific enzymes, thereby modulating biochemical pathways. For instance, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to its potential use as an antimicrobial or anticancer agent.
相似化合物的比较
Similar Compounds
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate: This compound shares a similar pyrrolidine core but has different substituents, leading to distinct chemical properties and applications.
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Another related compound with a pyrrolidine ring, used in different chemical contexts.
Uniqueness
2,5-Dioxopyrrolidin-3-yl acetate is unique due to its specific structural arrangement, which imparts distinct reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.
属性
分子式 |
C6H7NO4 |
|---|---|
分子量 |
157.12 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-3-yl) acetate |
InChI |
InChI=1S/C6H7NO4/c1-3(8)11-4-2-5(9)7-6(4)10/h4H,2H2,1H3,(H,7,9,10) |
InChI 键 |
KRXMGHKXMIMNNT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1CC(=O)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


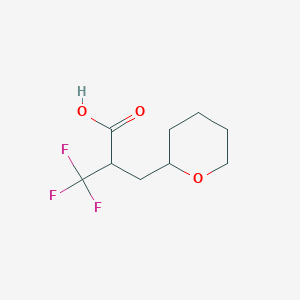
![2-Chloro-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12863230.png)
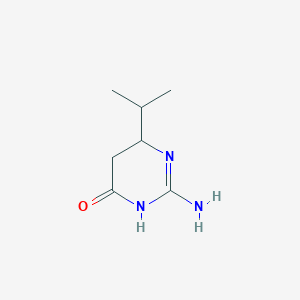
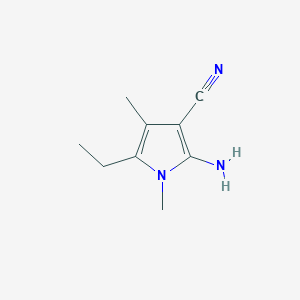
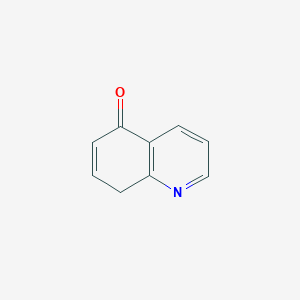

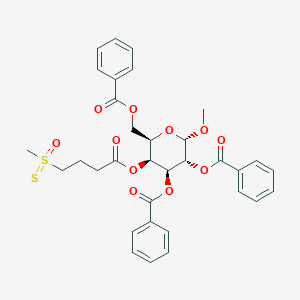
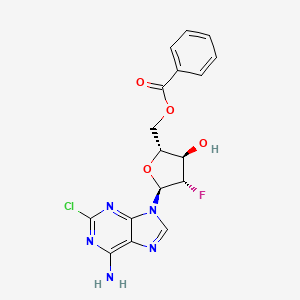
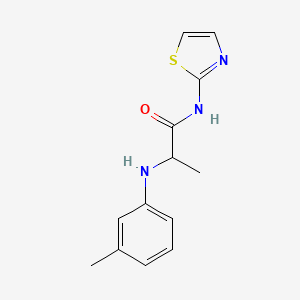
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid](/img/structure/B12863289.png)
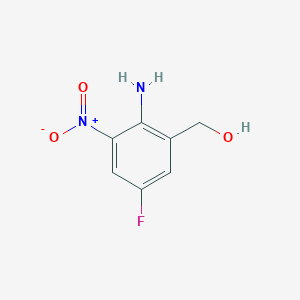
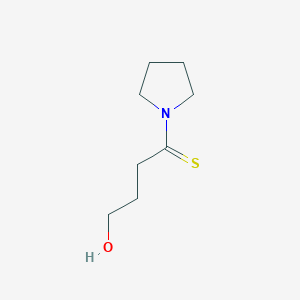
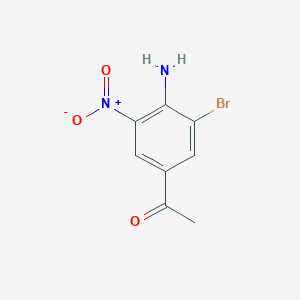
![3-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine](/img/structure/B12863315.png)
